(5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

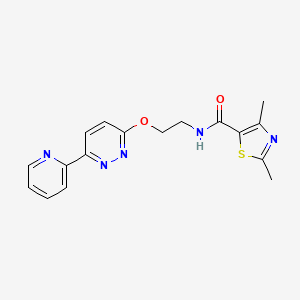

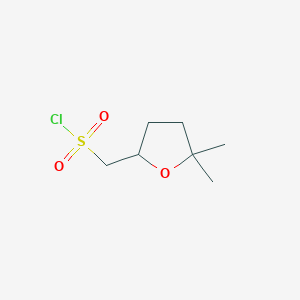

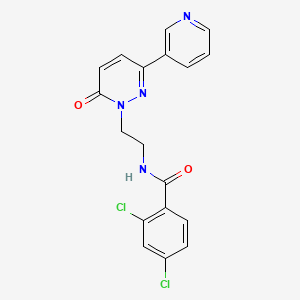

“(5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride” is a chemical compound with the formula C7H13ClO3S . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “(5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride” consists of a five-membered ring (oxolane) with two methyl groups attached to the same carbon . The molecule also contains a methanesulfonyl chloride group .Physical And Chemical Properties Analysis

“(5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride” is a liquid at room temperature . Its molecular weight is 212.69 .Wissenschaftliche Forschungsanwendungen

Selective Chlorination of Pentitols

Methanesulfonyl chloride, when used in N,N-dimethylformamide, effectively transforms unprotected d-arabinitol into its 1,5-dichloro derivative. This reaction, yielding a 50% outcome, demonstrates the selective chlorination capability of methanesulfonyl chloride for pentitols, achieving corresponding 1,5-dichloropentitols with varying yields. The structure determination of these products was facilitated through n.m.r. spectroscopy, highlighting the specificity and applicability of methanesulfonyl chloride in selective chlorination processes within chemical research (Benazza, Beaupère, Uzan, & Demailly, 1991).

Methanesulfonic Acid Formation in Gas-Phase Oxidation

The gas-phase OH-radical initiated oxidation of dimethyl sulfoxide (DMSO) has been studied, revealing the high-yield (80-99%) formation of methane sulfinic acid (MSIA) in both the absence and presence of NOx. This research underscores the significance of methanesulfonyl chloride in atmospheric chemistry, especially regarding its role in the oxidation processes of sulfur-containing compounds, contributing to our understanding of atmospheric sulfur cycles (Arsene et al., 2002).

Sulfenyletherification Using Dimethyl Sulfoxide/Oxalyl Chloride

A novel method for the sulfenyletherification of unsaturated alcohols utilizing dimethyl sulfoxide/oxalyl chloride has been developed. This approach generates methanesulfenyl chloride, presumed to be the active agent in sulfenyletherification. The pathway for methanesulfenyl chloride formation, inferred from cyclic acetal formation, demonstrates the versatility of methanesulfonyl chloride derivatives in synthetic organic chemistry (Gao et al., 2018).

Methanesulfonyl Chloride-d3 from Dimethyl Sulfoxide-d6

A convenient method for preparing methanesulfonyl chloride-d3 from dimethyl sulfoxide-d6 has been described, showcasing the adaptability of methanesulfonyl chloride in isotopic labeling. The process, yielding a 52% outcome, also led to the isolation of dimethyl sulfone-d6, with trichloromethyl methyl sulfide (-d3) identified as an intermediate. This work illustrates the application of methanesulfonyl chloride in the synthesis of isotopically labeled compounds, crucial for research in various scientific fields (Hanai & Okuda, 1977).

Safety and Hazards

Eigenschaften

IUPAC Name |

(5,5-dimethyloxolan-2-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO3S/c1-7(2)4-3-6(11-7)5-12(8,9)10/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWDMXZXTKWWSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(O1)CS(=O)(=O)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)amino)-2-oxoethyl)benzamide](/img/structure/B2813449.png)

![N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]-1-adamantanamine](/img/structure/B2813450.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[8-oxo-6-[(1-{[(pyridin-3-ylmethyl)amino]carbonyl}propyl)thio][1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2813455.png)

![7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2813457.png)

![2-[1-(1-Methylindazole-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2813463.png)